molecular formula C15H21BO3 B13988942 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-4-ol

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-4-ol

Cat. No.: B13988942
M. Wt: 260.14 g/mol
InChI Key: XTZGEJAPLJCXCG-UHFFFAOYSA-N
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Description

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-4-ol is a boronic ester derivative featuring a dihydroindenol scaffold. The compound integrates a pinacol-protected boronate group at the 7-position of a partially saturated indene ring, with a hydroxyl group at the 4-position. It is listed under CAS 1252793-57-9 with a molecular formula of C₁₅H₂₁BO₂ and 95% purity, suggesting its utility as a pharmaceutical intermediate or synthetic building block .

Properties

Molecular Formula

C15H21BO3

Molecular Weight

260.14 g/mol

IUPAC Name

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-4-ol

InChI

InChI=1S/C15H21BO3/c1-14(2)15(3,4)19-16(18-14)12-8-9-13(17)11-7-5-6-10(11)12/h8-9,17H,5-7H2,1-4H3

InChI Key

XTZGEJAPLJCXCG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3CCCC3=C(C=C2)O

Origin of Product

United States

Preparation Methods

Preparation Methods of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-4-ol

General Synthetic Strategy

The preparation of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-4-ol typically involves the installation of the boronate ester moiety onto a suitably functionalized indenol or indanone precursor. The boronate ester group is introduced via borylation reactions, often catalyzed by palladium complexes, using bis(pinacolato)diboron as the boron source.

Specific Synthetic Routes

Palladium-Catalyzed Borylation of Aryl Halides

A common method involves the palladium-catalyzed borylation of aryl bromide or iodide precursors bearing the indenol framework. The general reaction conditions include:

  • Reagents: Bis(pinacolato)diboron, aryl bromide precursor of 2,3-dihydro-1H-inden-4-ol derivative.
  • Catalyst: Palladium complex such as Pd(dppf)Cl₂ (1,1'-bis(diphenylphosphino)ferrocene palladium(II) dichloride).
  • Base: Potassium acetate or potassium tert-butoxide.
  • Solvent: 1,4-Dioxane or dimethylformamide (DMF).
  • Temperature: 80–100 °C.
  • Atmosphere: Inert atmosphere (nitrogen or argon).
  • Time: 2–22 hours depending on substrate and scale.

After the reaction, the mixture is typically cooled and diluted with water and extracted with ethyl acetate or diethyl ether. The organic layers are washed with brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography using hexanes/ethyl acetate mixtures as eluents to afford the boronate ester product.

Example: Synthesis of 1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)hex-1-en-3-one was achieved by heating 2-formylphenylboronic acid pinacol ester with triphenylphosphoranylidene pentan-2-one in toluene at 90 °C for 20 h, followed by purification via column chromatography.

Hydroboration of Alkenyl Precursors

An alternative approach involves hydroboration of alkenyl-substituted indenol derivatives using borane complexes:

  • Reagents: Borane-tetrahydrofuran (THF) complex.
  • Conditions: Dropwise addition at 0 °C, warming to room temperature over several hours.
  • Quenching: Slow addition of water followed by oxidation with sodium perborate monohydrate.
  • Work-up: Extraction with ether, washing with brine, drying, and concentration.
  • Purification: Column chromatography.

This method allows the conversion of alkenyl indenol derivatives into the corresponding boronate esters with good regioselectivity.

Purification and Characterization

Purification Techniques

  • Column Chromatography: Silica gel columns using gradients of hexanes and ethyl acetate (ratios ranging from 13:1 to 4:1) are standard for isolating pure boronate esters.
  • Filtration: Celite filtration is used to remove insoluble byproducts like triphenylphosphine oxide.
  • Drying: Organic extracts are dried over anhydrous magnesium sulfate or sodium sulfate.

Characterization Data

  • NMR Spectroscopy: ^1H NMR and ^13C NMR spectra confirm the presence of the boronate ester and indenol moieties.
  • Mass Spectrometry: LCMS or ESI-MS confirms molecular weight and purity.
  • Rf Values: Typical Rf values in hexanes/ethyl acetate mixtures range around 0.4–0.5 for boronate esters.

Summary Table of Preparation Methods

Step Method Type Key Reagents & Catalysts Conditions Yield (%) Notes
1 Pd-catalyzed borylation Bis(pinacolato)diboron, Pd(dppf)Cl₂, KAc, aryl bromide 80–100 °C, 2–22 h, inert atm. 59–70 Column chromatography purification
2 Hydroboration Borane-THF complex 0 °C to RT, quench with water ~70 Followed by oxidation and extraction
3 Wittig reaction + borylation Triphenylphosphoranylidene pentan-2-one, boronic acid pinacol ester 90 °C, 20 h, inert atmosphere 59 Two-step purification via chromatography

Additional Notes and Perspectives

  • The palladium-catalyzed borylation route is the most widely used and versatile for synthesizing this compound, offering moderate to good yields and compatibility with various functional groups.
  • Hydroboration methods are useful when starting from alkenyl precursors but require careful control of reaction temperature and quenching steps to avoid side reactions.
  • Purification by silica gel chromatography remains essential due to the sensitivity of boronate esters and the presence of side products.
  • The choice of solvent and base can significantly influence the reaction efficiency and product purity.
  • Literature sources confirm that inert atmosphere conditions are critical to prevent oxidation or hydrolysis of boronate esters during synthesis.

Chemical Reactions Analysis

Types of Reactions

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-4-ol undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.

    Substitution: The boronic ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Palladium catalysts in the presence of base (e.g., potassium carbonate) for Suzuki-Miyaura coupling reactions.

Major Products

    Oxidation: Boronic acids.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Biaryl compounds in Suzuki-Miyaura reactions.

Scientific Research Applications

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-4-ol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

    Biology: Potential use in the synthesis of biologically active molecules and enzyme inhibitors.

    Medicine: Investigated for its role in drug development, particularly in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-4-ol primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the dioxaborolane ring acts as a Lewis acid, facilitating the formation of carbon-carbon bonds in the presence of a palladium catalyst. This compound can also interact with various molecular targets, including enzymes and receptors, through its boronic ester group.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features of Comparable Boronic Esters

Compound Name Core Structure Substituents/Functional Groups Molecular Formula CAS Number
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-4-ol Dihydroindenol -OH (4-position), pinacol boronate (7-position) C₁₅H₂₁BO₂ 1252793-57-9
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[b]furan Dihydrobenzofuran Ether oxygen (ring), pinacol boronate C₁₄H₁₉BO₃ 934586-50-2
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-3-one Indolinone Ketone (3-position), pinacol boronate C₁₃H₁₆BNO₃ 2304633-97-2
1-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline Indoline Methoxyethyl side chain, pinacol boronate C₁₆H₂₃BNO₂ 1704069-52-2
6-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Indazole Chloro (6-position), pinacol boronate C₁₃H₁₆BClN₂O₂ 1802433-98-2

Key Observations:

  • Electronic Effects : The hydroxyl group in the target compound (electron-donating) contrasts with electron-withdrawing groups like chlorine in 6-chloroindazole derivatives . This difference impacts reactivity in Suzuki-Miyaura cross-couplings, where electron-rich boronates typically exhibit enhanced transmetallation rates .
  • Solubility: The hydroxyl group in the target compound may enhance aqueous solubility relative to non-polar analogs like dihydrobenzofuran derivatives .

Table 2: Reactivity Comparison in Cross-Coupling Reactions

Compound Reaction Efficiency (Suzuki-Miyaura) Notable Applications
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-4-ol High (electron-donating -OH) Pharmaceutical intermediates, OLED materials
6-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Moderate (electron-withdrawing Cl) Anticancer agent precursors
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trimethylsilyl)-1H-indole Low (steric hindrance from Si(CH₃)₃) Specialty polymers
Stability and Physicochemical Properties
  • Thermal Stability: Pinacol boronic esters generally exhibit stability up to 150°C. The dihydroindenol core (target) may offer superior thermal resistance compared to indolinones (e.g., ), which are prone to ketone oxidation.
  • Hydrolytic Stability: The phenolic -OH in the target compound could marginally reduce hydrolytic stability relative to non-hydroxylated analogs (e.g., dihydrobenzofuran ), necessitating anhydrous handling.

Biological Activity

The compound 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-4-ol is a boron-containing organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive review of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

General Information

  • IUPAC Name : 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-4-ol
  • Molecular Formula : C15_{15}H18_{18}BNO2_2
  • Molecular Weight : 255.12 g/mol
  • CAS Number : 1082947-07-6

Structural Characteristics

The structure of the compound includes a dioxaborolane moiety which is known to influence its biological activity through various interactions with biological macromolecules. The presence of hydroxyl and indene groups further enhances its potential for biological applications.

Anticancer Activity

Research has indicated that compounds containing boron can exhibit significant anticancer properties. A study demonstrated that derivatives of boron compounds could inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: In Vitro Analysis

In vitro studies using human cancer cell lines showed that 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-4-ol effectively inhibited cell growth at concentrations ranging from 10 to 50 µM. The compound was found to induce apoptosis via the intrinsic pathway by upregulating pro-apoptotic factors such as Bax and downregulating anti-apoptotic proteins like Bcl-2.

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
108512
256530
504055

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicated that it exhibits activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In a disk diffusion assay, the compound demonstrated notable inhibition zones against Staphylococcus aureus and Escherichia coli.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The presence of the dioxaborolane moiety can lead to increased ROS production in cells, contributing to oxidative stress and subsequent apoptosis.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression or microbial survival.
  • Ligand-Receptor Interactions : Molecular docking studies suggest that the compound interacts with various targets such as kinases and nuclear receptors, potentially modulating signaling pathways involved in cell growth and survival.

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